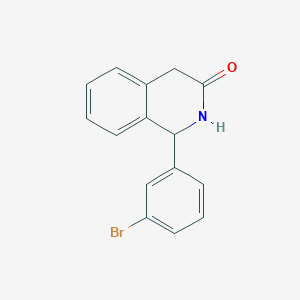
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as 3-Bromo-1,4-dihydroisoquinolin-2(1H)-one, is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been studied for its potential pharmacological properties, including its ability to act as a dopamine D3 receptor antagonist and its potential as an anti-cancer agent. In
Wirkmechanismus
The exact mechanism of action of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been suggested that its dopamine D3 receptor antagonism may be responsible for its potential therapeutic effects in drug addiction and other psychiatric disorders. In terms of its anti-cancer properties, it has been suggested that the compound may work by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have potential as a dopamine D3 receptor antagonist, which could make it useful in the treatment of drug addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is that it has been well-studied for its potential pharmacological properties. This means that researchers have a good understanding of its mechanism of action and potential therapeutic uses. However, one limitation is that more research is needed to fully understand its effects and potential side effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area is the potential use of this compound as a treatment for drug addiction and other psychiatric disorders. Further research is needed to determine its efficacy and potential side effects in humans.
Another area of future research is the development of new anti-cancer agents based on the structure of this compound. Researchers could explore the structure-activity relationship of this compound to identify new compounds with improved anti-cancer properties.
Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This could involve further studies in animal models and clinical trials in humans.
Synthesemethoden
The synthesis of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been described in the literature. One method involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol to form 3-bromo-1-phenylprop-2-en-1-one. This intermediate is then reacted with ammonium acetate and sodium borohydride in ethanol to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been studied for its potential pharmacological properties. One area of research has focused on its ability to act as a dopamine D3 receptor antagonist. Dopamine D3 receptors are a subtype of dopamine receptors that are involved in the regulation of reward and motivation. Antagonists of this receptor have been explored as potential treatments for drug addiction and other psychiatric disorders.
Another area of research has focused on the potential anti-cancer properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPXOFWHCYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5762204 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
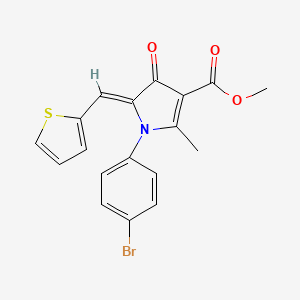
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
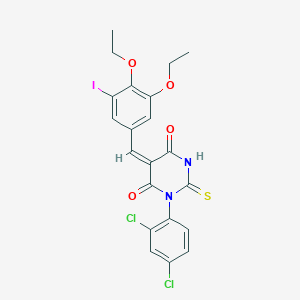
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)
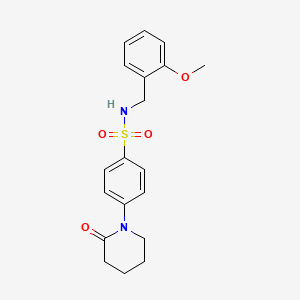
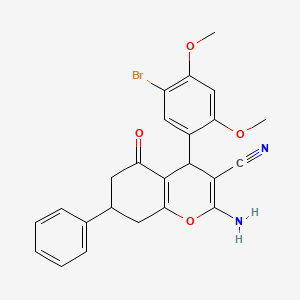
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
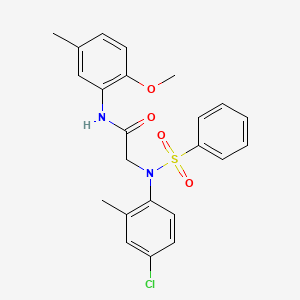
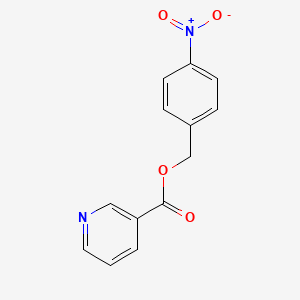
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)